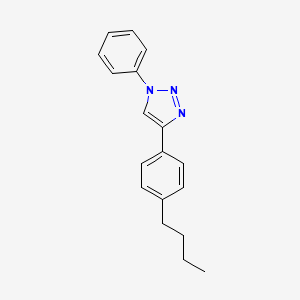
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a triazole ring substituted with a butylphenyl group and a phenyl group, which imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring.
-
Starting Materials
- 4-Butylphenyl azide
- Phenylacetylene
-
Reaction Conditions
- Catalyst: Copper(I) iodide (CuI)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C
- Reaction Time: 12 hours
-
Procedure
- Dissolve 4-butylphenyl azide and phenylacetylene in DMF.
- Add copper(I) iodide as the catalyst.
- Stir the reaction mixture at 60°C for 12 hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation
- 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole can undergo oxidation reactions to form corresponding oxides.
- Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction
- The compound can be reduced to form the corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
-
Substitution
- The triazole ring can undergo substitution reactions with various electrophiles.
- Common reagents: Alkyl halides, Acyl chlorides.
Major Products
- Oxidation of this compound typically yields triazole oxides.
- Reduction reactions produce triazole amines.
- Substitution reactions result in various substituted triazole derivatives.
科学研究应用
Chemistry
Catalysis: 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, aiding in the study of biological processes and the development of diagnostic tools.
Medicine
Drug Development: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
作用机制
The mechanism of action of 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, modulating their function and activity.
相似化合物的比较
Similar Compounds
- 4-(4-Methylphenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(4-Ethylphenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(4-Propylphenyl)-1-phenyl-1H-1,2,3-triazole
Uniqueness
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s solubility and reactivity. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic interactions and stability.
属性
分子式 |
C18H19N3 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
4-(4-butylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C18H19N3/c1-2-3-7-15-10-12-16(13-11-15)18-14-21(20-19-18)17-8-5-4-6-9-17/h4-6,8-14H,2-3,7H2,1H3 |
InChI 键 |
XBYPKOGPBHOMGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)
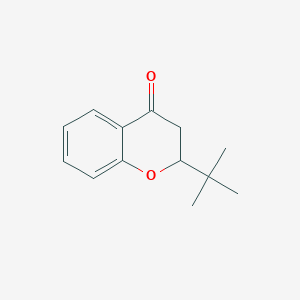
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)
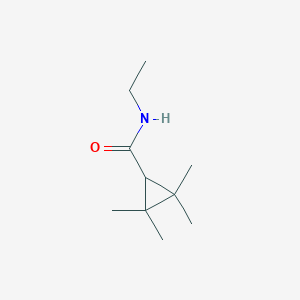
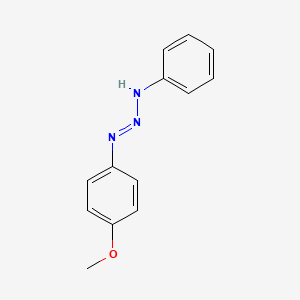
![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
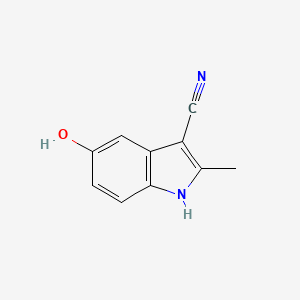
![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)
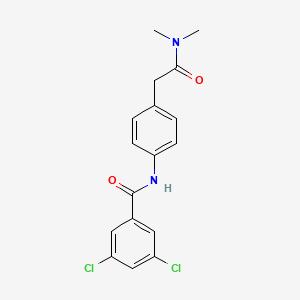
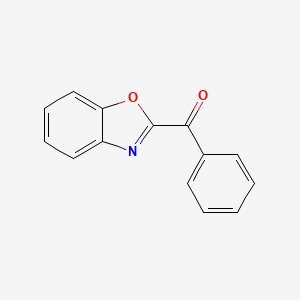
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
